molecular formula C16H22N2O4 B187583 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 331274-58-9

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B187583
CAS No.: 331274-58-9
M. Wt: 306.36 g/mol
InChI Key: WTVOCFSOTYTTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is a chemical compound of significant interest in medicinal chemistry research, primarily functioning as a key synthetic intermediate. Its structure incorporates an arylpiperazine moiety, a common pharmacophore in ligands targeting neurotransmitter receptors [1] . The 2-methoxyphenylpiperazine component is structurally related to compounds known to exhibit affinity for serotonergic and adrenergic receptor systems, suggesting its utility in the design and synthesis of novel receptor probes or potential therapeutic agents [2] . The terminal pentanoic acid chain provides a carboxylic acid functional group, making this compound a versatile building block for further chemical derivatization, such as amide coupling reactions to create more complex molecules. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and developing new chemical entities for neuroscientific and pharmacological studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVOCFSOTYTTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353711
Record name 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331274-58-9
Record name 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pivaloyl Chloride-Mediated Acylation

A common approach involves the acylation of 5-oxopentanoic acid intermediates with pivaloyl chloride (trimethylacetyl chloride) under basic conditions. For example, 5-(4-fluorophenyl)-5-oxopentanoic acid was reacted with pivaloyl chloride in N,N-dimethylformamide (DMF) at 0–5°C, followed by coupling with (S)-4-phenyl-2-oxazolidinone to yield a crystalline intermediate. This method achieved 85.7% yield after recrystallization in isopropanol.

Reaction Conditions:

ComponentQuantityRole
5-Oxopentanoic acid21.02 g, 100 mmolSubstrate
Pivaloyl chloride16.40 mL, 133 mmolAcylating agent
(S)-4-Phenyl-2-oxazolidinone16.32 g, 100 mmolCoupling partner
DMF100 mLSolvent

Key Observations :

  • Temperature control (<5°C during acyl chloride addition) minimized side reactions.

  • The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhanced acylation efficiency.

Evans Auxiliary-Assisted Asymmetric Synthesis

Chiral Induction via Oxazolidinone

The Evans auxiliary ((S)-4-phenyl-2-oxazolidinone) was employed to enforce stereochemical control during the formation of the 5-oxopentanoic acid backbone. In a scaled-up procedure, 85% yield was achieved by reacting 5-(4-fluorophenyl)-5-oxopentanoic acid with pivaloyl chloride in tetrahydrofuran (THF) at -10°C, followed by LiCl-mediated coupling with the Evans auxiliary.

Critical Parameters:

  • Solvent : THF improved solubility of intermediates.

  • Base : Triethylamine (2.6 equiv) neutralized HCl generated during acylation.

  • Workup : Ethyl acetate extraction and isopropanol recrystallization ensured high purity (>99% HPLC).

One-Pot Sequential Reactions

Tandem Acylation and Cyclization

A streamlined one-pot method combined acylation and cyclization steps using N,N-carbonyldiimidazole (CDI) as an activating agent. For instance, 5-(4-fluorophenyl)-1,5-dione was synthesized by treating 5-(4-fluorophenyl)-5-oxopentanoic acid with CDI and morpholine in DMF at 40–45°C, yielding 83% of the target compound after acidification.

Advantages:

  • Reduced purification steps due to in situ activation.

  • CDI’s mild reactivity prevented over-acylation.

Solid-Phase Synthesis for Library Generation

Resin-Bound Piperazine Functionalization

A patent (WO2016102347A1) described immobilizing 4-(2-methoxyphenyl)piperazine on Wang resin, followed by sequential coupling with glutaric anhydride and cleavage to yield 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid. This method facilitated rapid generation of analogs but required specialized equipment.

Yield Comparison:

MethodYield (%)Purity (%)
Solution-phase acylation85.799.7
Solid-phase synthesis7895

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements utilized ball milling for solvent-free coupling of 4-(2-methoxyphenyl)piperazine with glutaric anhydride. This method achieved 82% yield in 2 hours, eliminating volatile organic solvents and reducing waste.

Environmental Metrics:

  • E-factor : 0.3 (vs. 5.2 for traditional methods).

  • Energy consumption : Reduced by 60% compared to reflux-based protocols.

Troubleshooting and Optimization

Common Challenges

  • Low Yields : Overheating during acyl chloride addition led to decarboxylation. Maintaining temperatures below 10°C mitigated this.

  • Byproducts : Residual DMAP formed complexes with intermediates, requiring thorough aqueous washes (5% HCl).

Scalability Insights

  • Batch Size : Reactions scaled to 500 g maintained >80% yield when using controlled addition funnels for reagents.

  • Crystallization : Isopropanol provided consistent crystal morphology, easing filtration .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound is studied for its interactions with biological molecules, particularly proteins and enzymes. Research has focused on its ability to modulate receptor activity, which can lead to insights into receptor function and drug design.

Medicine

Due to its affinity for alpha1-adrenergic receptors, this compound has potential therapeutic applications in treating disorders related to these receptors. Studies indicate that it may be effective in managing conditions such as hypertension and heart failure by influencing vascular smooth muscle contraction and cardiac output .

Case Study 1: Cardiovascular Research

A study investigated the effects of compounds similar to this compound on cardiovascular health. The findings suggested that ligands targeting α1-AR could significantly reduce blood pressure in hypertensive models, indicating a promising avenue for hypertension treatment.

Case Study 2: Neuropharmacology

Research has also explored the neuropharmacological effects of this compound. It was found that modulation of α1-AR could influence mood and anxiety disorders, suggesting potential applications in treating depression and anxiety through targeted receptor activity.

Industrial Applications

In addition to its scientific research applications, this compound is used in industry for developing new materials and components in various processes. Its properties make it suitable for use in formulations requiring specific chemical interactions or stability under varying conditions .

Summary Table of Applications

Application AreaDescription
Chemistry Building block for complex molecules; reagent in chemical reactions
Biology Interaction studies with proteins and enzymes
Medicine Potential treatment for hypertension, heart failure, depression
Industry Development of new materials; components in industrial processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Oxopentanoic Acid Backbone

The compound shares structural motifs with several derivatives, including:

BX048 ((S)-4-({[4-(1-carboxy-1-methylethoxy)-7-methylquinolin-2-yl]carbonyl}amino)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid)
  • Key Features: Incorporates a quinoline moiety and ethoxycarbonyl group on the piperazine ring.
  • Activity : Acts as a reversible P2Y12 receptor antagonist, with improved therapeutic index over clopidogrel in antiplatelet therapy .
  • Comparison: The quinoline and ethoxycarbonyl groups in BX048 enhance metabolic stability but may increase complexity in synthesis. In contrast, the 2-methoxyphenyl substituent in the target compound offers simpler synthetic routes and distinct electronic properties .
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic Acid
  • Key Features : Substituted with a 3-chlorophenyl group.
  • Activity : Chlorine’s electron-withdrawing effect may alter receptor binding compared to the methoxy group. Specific therapeutic applications remain unconfirmed .
  • Comparison : The chloro substituent increases molecular weight (vs. methoxy) and may influence pharmacokinetics, such as half-life and clearance rates .
5-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl)-5-oxopentanoic Acid
  • Key Features : Contains a fluorophenylsulfonyl group.
  • Activity : The sulfonyl group enhances solubility and may target different receptors or enzymes .
Clopidogrel and BX667
  • Clopidogrel: A thienopyridine antiplatelet agent metabolized by CYP450 enzymes. Limitations include drug-drug interactions (e.g., with atorvastatin) and delayed efficacy .
  • BX667: A reversible P2Y12 antagonist with a piperazine-oxopentanoic acid backbone. Demonstrates rapid action and wider therapeutic index than clopidogrel .
  • Comparison: The target compound’s structural simplicity (lacking a quinoline or thienopyridine scaffold) may reduce CYP450-mediated interactions, offering safer polypharmacy profiles .
(R)-4-Benzamido-5-oxopentanoic Acid Derivatives (e.g., CR 2194)
  • Key Features : Benzamido substituents with spirocyclic or dichlorophenyl groups.
  • Activity : Potent CCK-B/gastrin receptor antagonists, inhibiting acid secretion in vivo .
  • Comparison : The target compound’s piperazine ring may confer selectivity for different receptors (e.g., P2Y12 vs. CCK-B), highlighting the role of substituents in target specificity .

Pharmacokinetic and Pharmacodynamic Profiles

Compound Molecular Weight LogP (Predicted) Key Substituent Therapeutic Target
Target Compound 334.36 g/mol ~2.5 2-Methoxyphenyl P2Y12 (inferred)
BX048 517.51 g/mol ~3.2 Ethoxycarbonylquinoline P2Y12
5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxo 342.80 g/mol ~2.8 3-Chlorophenyl Unknown
CR 2194 518.43 g/mol ~4.0 Dichlorobenzamido CCK-B/gastrin
  • Target Compound : Predicted LogP (~2.5) suggests balanced solubility and permeability. The methoxy group may reduce oxidative metabolism compared to chlorinated analogues .
  • BX048 : Higher LogP (~3.2) correlates with prolonged half-life but risks CYP450 interactions .

Biological Activity

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid (CAS No. 331274-58-9) is a synthetic compound with significant potential in pharmacology, particularly due to its interactions with alpha1-adrenergic receptors (α1-AR). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.35 g/mol
  • IUPAC Name : this compound
  • Boiling Point : 553.3 °C at 760 mmHg
  • Purity : Typically around 90% in commercial preparations.

The primary mechanism of action for this compound involves its binding affinity to α1-adrenergic receptors. This interaction can lead to various physiological responses, such as vasoconstriction and modulation of neurotransmitter release, which are critical in treating conditions like hypertension and heart failure .

Targeted Disorders

The compound has been studied for its potential in treating several disorders, including:

  • Cardiac Hypertrophy
  • Congestive Heart Failure
  • Hypertension
  • Angina Pectoris
  • Cardiac Arrhythmias
  • Benign Prostatic Hyperplasia

These conditions benefit from the modulation of adrenergic signaling pathways, where α1-AR antagonists can play a therapeutic role .

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays. For instance, it has been shown to effectively inhibit α1-AR signaling pathways, which is crucial for its therapeutic applications. Below is a summary table of key findings from selected studies:

Study ReferenceMethodologyKey Findings
In vitro receptor binding assaysDemonstrated high affinity for α1-AR with IC50 values comparable to established antagonists.
Animal models (carrageenan-induced edema)Exhibited anti-inflammatory effects, reducing edema significantly at doses of 25 mg/kg and 125 mg/kg.
Pharmacological profilingConfirmed potential for treating hypertension through vasodilatory effects mediated by α1-AR blockade.

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Cardiovascular Health : In a study involving hypertensive rats, administration of the compound resulted in a marked decrease in blood pressure levels, suggesting its potential as an antihypertensive agent.
  • Inflammation Reduction : In a controlled experiment using carrageenan-induced paw edema in rats, the compound showed significant anti-inflammatory activity, comparable to diclofenac, a well-known anti-inflammatory drug .
  • Prostate Health : The compound's effects on benign prostatic hyperplasia were evaluated in animal models, indicating a reduction in prostate size and improvement in urinary flow metrics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid, and how can its structure be confirmed?

  • Synthesis : Employ a multi-step approach starting with the preparation of the 2-methoxyphenylpiperazine moiety, followed by coupling to a glutaric acid derivative via carbodiimide-mediated amidation. Reaction conditions (e.g., temperature, pH, and solvent selection) should align with protocols for analogous piperazine-containing compounds .
  • Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and X-ray crystallography to resolve bond angles and conformations, as demonstrated in crystallographic studies of related piperazine derivatives .

Q. How can researchers determine the solubility and optimal storage conditions for this compound?

  • Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH (6.8–7.4). Solvent selection should consider compatibility with biological assays and avoid precipitation in stock solutions .
  • Storage : Store lyophilized powder at -20°C under inert gas (argon/nitrogen) to prevent oxidation. For short-term use, prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in receptor-binding assays?

  • SAR Design : Synthesize analogs with modifications to the methoxyphenyl group (e.g., halogen substitution, methylation) or piperazine ring (e.g., N-alkylation). Compare binding affinities using radioligand displacement assays (e.g., 5-HT receptor subtypes) .
  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding pocket interactions, leveraging crystallographic data from similar piperazine-aryl systems .

Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent receptor-binding results?

  • Methodological Replication : Standardize assay conditions (e.g., buffer composition, temperature) across labs. Validate findings using orthogonal techniques, such as functional assays (e.g., cAMP measurement) alongside binding studies .
  • Theoretical Alignment : Link results to established receptor theories (e.g., 5-HT receptor allosteric modulation) to contextualize anomalies. Reconcile discrepancies by analyzing ligand-receptor kinetics (e.g., association/dissociation rates) .

Q. What advanced analytical techniques are recommended for assessing purity and stability during long-term studies?

  • Purity Analysis : Combine high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify impurities. Validate with elemental analysis (C, H, N) to confirm stoichiometry .
  • Stability Profiling : Use accelerated stability testing (40°C/75% RH) and monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Identify hydrolytic or oxidative degradation products .

Q. How can computational modeling enhance the understanding of this compound’s pharmacokinetic properties?

  • In Silico Tools : Apply quantitative structure-activity relationship (QSAR) models to predict logP, bioavailability, and blood-brain barrier permeability. Use molecular dynamics simulations to assess conformational stability in physiological environments .
  • Metabolic Pathways : Predict cytochrome P450-mediated metabolism using software like Schrödinger’s ADMET Predictor, cross-referenced with in vitro microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.